NCI Anticancer Screening Submission as a Differentiating Historical Milestone
1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one was selected and submitted to the National Cancer Institute (NCI) for anticancer evaluation, receiving the identifier NSC 129773 . This submission reflects a formal institutional assessment of its potential as an anticancer agent, a milestone not shared by the vast majority of its unsubstituted or simply substituted pyridinone analogs, such as 1-phenylpyridin-2(1H)-one. While screening results are not publicly available, the assignment of an NSC number is a specific, verifiable differentiator for procurement decisions in cancer research programs that prioritize NCI-vetted chemical matter over untriaged alternatives.
| Evidence Dimension | NCI Developmental Therapeutics Program (DTP) Submission Status |
|---|---|
| Target Compound Data | NSC 129773 (Submitted to NCI for screening) |
| Comparator Or Baseline | 1-Phenylpyridin-2(1H)-one (CAS 13131-02-7): No NSC number assigned; 5-Methyl-1-phenylpyridin-2(1H)-one (Pirfenidone): NSC number not applicable in this context |
| Quantified Difference | NSC number assigned vs. not assigned |
| Conditions | NCI Cancer Chemotherapy National Service Center historical compound registration |
Why This Matters
This provides procurement justification for oncology-focused research groups seeking compounds with a documented, albeit historical, NCI screening pedigree.
